molecular formula C28H48O6 B13823791 bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate

Cat. No.: B13823791
M. Wt: 480.7 g/mol
InChI Key: DGWBEODODXRBHL-ZQVGUZIRSA-N
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Description

Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutane ring substituted with dimethoxy groups and esterified with two menthol-derived cyclohexyl groups. Its intricate structure suggests potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate typically involves esterification reactions. One common method involves the reaction of 3,3-dimethoxycyclobutane-1,2-dicarboxylic acid with (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The cyclohexyl groups can be oxidized to form ketones or carboxylic acids.

    Substitution: The methoxy groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Produces 3,3-dimethoxycyclobutane-1,2-dicarboxylic acid and (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol.

    Oxidation: Yields ketones or carboxylic acids depending on the extent of oxidation.

    Substitution: Results in the replacement of methoxy groups with the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s ester bonds and cyclobutane ring may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclobutane ring with dimethoxy groups and menthol-derived cyclohexyl esters. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H48O6

Molecular Weight

480.7 g/mol

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C28H48O6/c1-16(2)20-11-9-18(5)13-23(20)33-26(29)22-15-28(31-7,32-8)25(22)27(30)34-24-14-19(6)10-12-21(24)17(3)4/h16-25H,9-15H2,1-8H3/t18-,19-,20+,21+,22?,23-,24-,25?/m1/s1

InChI Key

DGWBEODODXRBHL-ZQVGUZIRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC(C2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)(OC)OC)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CC(C2C(=O)OC3CC(CCC3C(C)C)C)(OC)OC)C(C)C

Origin of Product

United States

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